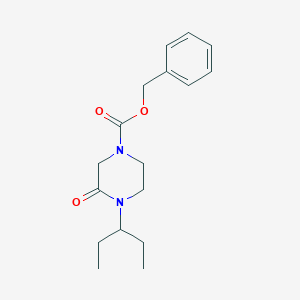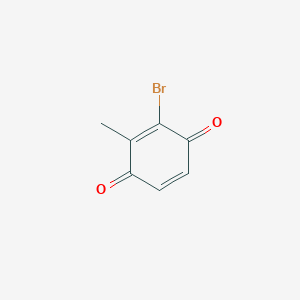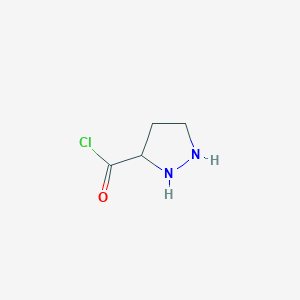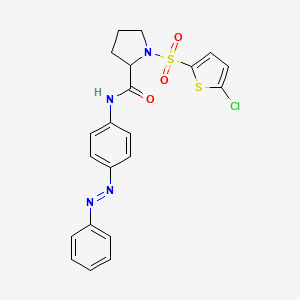
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of various functional groups, including a sulfonyl group, a diazenyl group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a suitable aromatic compound.
Introduction of the sulfonyl group: This step may involve sulfonylation of a thiophene derivative using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Formation of the pyrrolidine ring: This can be done through cyclization reactions involving appropriate precursors.
Coupling of the functionalized intermediates: The final step involves coupling the functionalized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action may involve binding to a specific enzyme or receptor, leading to inhibition or activation of a biological pathway. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
(E)-1-((5-methylthiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
(E)-1-((5-nitrothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorine atom in the thiophene ring, along with the diazenyl and carboxamide groups, may result in distinct reactivity and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
1101179-07-0 |
|---|---|
Molekularformel |
C21H19ClN4O3S2 |
Molekulargewicht |
475.0 g/mol |
IUPAC-Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-phenyldiazenylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-19-12-13-20(30-19)31(28,29)26-14-4-7-18(26)21(27)23-15-8-10-17(11-9-15)25-24-16-5-2-1-3-6-16/h1-3,5-6,8-13,18H,4,7,14H2,(H,23,27) |
InChI-Schlüssel |
JWBZHAVJCDCQBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
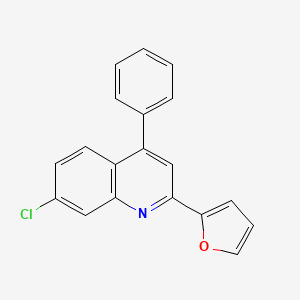
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
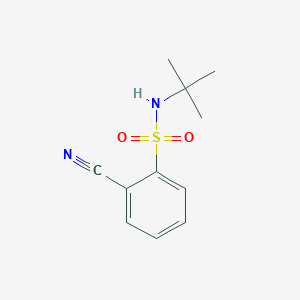




![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
